The compound (R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a complex organic molecule notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This compound features a tert-butyl group, a pyrrolidine ring, and a cyclopropylamino-pyrimidine moiety, which contribute to its pharmacological properties.
(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is classified as an organic compound with potential therapeutic applications. It falls under the category of amino acid derivatives and is particularly relevant in the field of pharmaceutical chemistry due to its structural features that may influence biological activity.
The synthesis of (R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves multi-step reactions, including:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. Techniques such as column chromatography are often employed for purification purposes .
The compound can undergo various chemical reactions typical for amines and carboxylic acids, including:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity, such as using bases or heat to drive the reactions forward .
The mechanism of action for (R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors involved in viral replication or tumor growth.
Research indicates that compounds with similar structures may inhibit specific pathways associated with viral infections or cancer cell proliferation by acting on key proteins within these pathways .
Key physical properties include:
Chemical properties include:
(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate has significant potential in several areas:
The retrosynthetic deconstruction of (R)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate reveals three primary synthons: the chiral pyrrolidine carboxylate backbone, the pyrimidinylamino pharmacophore, and the cyclopropylamino functionality. As evidenced in patent literature, the disconnection strategy prioritizes the formation of the C-N bond between the pyrrolidine nitrogen and the pyrimidine ring in the final coupling step. This approach leverages nucleophilic aromatic substitution (SNAr), where the C4-chlorine of 4,6-dichloropyrimidine serves as the electrophilic center for attack by the C3-amino group of the (R)-pyrrolidine intermediate [1] [5].
Table 1: Retrosynthetic Disconnections for Target Compound
Structural Element | Disconnection Strategy | Synthon A | Synthon B |
---|---|---|---|
Pyrimidinylamino Linkage | Nucleophilic Aromatic Substitution (SNAr) | 4,6-Dichloropyrimidine | (R)-3-Aminopyrrolidine-Boc |
Cyclopropylamino Group | Nucleophilic Substitution | Cyclopropylamine | 6-Chloro-N-pyrrolidinylpyrimidin-4-amine |
Boc-Protected Pyrrolidine | Chiral Pool Synthesis | Chiral Precursor (e.g., L-proline) | Boc Anhydride |
The pyrrolidine core originates from chiral pool precursors like L-proline derivatives or through asymmetric synthesis of 3-aminopyrrolidine. Patent WO2014128486A1 emphasizes the versatility of tert-butyl 3-aminopyrrolidine-1-carboxylate derivatives as intermediates for constructing complex heterocyclic systems, highlighting their role in forming pharmacologically active pyrimidine conjugates [1]. The pyrimidinyl segment is typically introduced as a 4,6-dichloropyrimidine scaffold, allowing sequential amination—first at C4 with the chiral pyrrolidine, followed by C6 functionalization with cyclopropylamine. This regioselectivity exploits the differential reactivity at C4 (more electrophilic) versus C6 positions in dichloropyrimidines [5].
The stereochemical integrity of the C3-pyrrolidine center is paramount for biological efficacy. Two principal methodologies dominate industrial production: chiral resolution and asymmetric synthesis. Chiral resolution often employs diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) to separate racemic tert-butyl 3-aminopyrrolidine-1-carboxylate. For instance, (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 199174-29-3) is resolved via crystallization with L-(+)-dibenzoyltartaric acid, achieving enantiomeric excess (ee) >99% after recrystallization [4].
Catalytic asymmetric hydrogenation offers a more atom-economical route. A key intermediate, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 114214-69-6), is synthesized via Ru-BINAP catalyzed hydrogenation of tert-butyl 3-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate. This method achieves ee values of 95–98% under optimized conditions (50–100 bar H₂, 60–80°C, isopropanol solvent) [7]. The hydroxymethyl group serves as a versatile handle for functional group interconversion to the required amino group via Curtius rearrangement or Mitsunobu reactions with diphenylphosphoryl azide (DPPA), preserving stereochemistry.
Table 2: Stereoselective Synthesis Routes for (R)-Pyrrolidine Intermediates
Method | Starting Material | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Salt Formation | Racemic 3-aminopyrrolidine-Boc | L-DBTA, ethanol/water, recrystallization | >99 | 40–45 |
Asymmetric Hydrogenation | Enone (tert-butyl 5-oxopyrrolidine-1-carboxylate) | Ru-(S)-BINAP, 70 bar H₂, iPrOH | 98 | 85–90 |
Enzymatic Resolution | Racemic N-acetyl pyrrolidine | Lipase PS-IM, vinyl acetate, TBME | >99 | 45 (theoretical max) |
The cyclopropylamino moiety is synthesized via the Kulinkovich reaction or cyclopropanation of alkenes. Industrially, cyclopropylamine is prepared from γ-butyrolactone through chlorination with thionyl chloride, followed by Hofmann rearrangement of the resulting cyclopropanecarboxamide using bromine and sodium hydroxide. This method yields cyclopropylamine hydrochloride in ~75% overall yield [6].
For regioselective installation onto the pyrimidine scaffold, the C6-chloro group of the pyrrolidinylpyrimidine intermediate undergoes SNAr with cyclopropylamine under mild conditions (DIPEA or K₂CO₃, n-butanol, 80–100°C, 8–12 hours). Patent EP2170863B1 highlights the critical role of solvent choice: Polar aprotic solvents like DMF risk N-alkylation side products, while protic solvents (n-butanol, iPrOH) favor exclusive C-N bond formation [5]. Microwave irradiation (150°C, 30 min) enhances reaction kinetics without epimerization of the chiral pyrrolidine center [1].
The acid-labile tert-butyloxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen during pyrimidine functionalization. Its stability under basic conditions (e.g., SNAr reactions with K₂CO₃) and orthogonal deprotectability (TFA or HCl in dioxane) make it ideal for sequential synthesis. Crucially, Boc stability during cyclopropylamination is maintained at temperatures ≤100°C in protic solvents—conditions under which alternative groups (Cbz, Fmoc) may undergo solvolysis [7].
Deprotection kinetics reveal a stark contrast between Boc and acid-stable alternatives: While Boc cleavage occurs within 1–2 hours in 4M HCl/dioxane at 25°C, tert-butyl esters (e.g., in related carboxylate compounds) require harsher conditions (>6 hours, 80°C). This differential stability enables selective deprotection in multifunctional molecules. For long-term storage, Boc-protected intermediates like (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate remain stable for >24 months at 2–8°C under inert atmosphere, as confirmed by HPLC and NMR studies [4] [7].
Batch Process Optimization:Classical batch synthesis of the target compound involves sequential aminations in stirred-tank reactors (STRs). Key parameters include:
Continuous Flow Advantages:Adopting continuous flow chemistry enhances heat/mass transfer and reproducibility:
Table 3: Batch vs. Continuous Flow Performance Metrics
Parameter | Batch Process | Continuous Flow |
---|---|---|
Reaction Time (Step 2) | 10–12 hours | 25–30 minutes |
Thermal Control | ΔT ± 5°C (500 L reactor) | ΔT ± 0.5°C |
Throughput (API) | 5 kg/day | 20 kg/day |
Impurity Profile | 3–5% bis-alkylated byproducts | <0.5% |
Notably, flow systems minimize epimerization risks at high temperatures due to precise residence time control (<2 seconds at 150°C versus hours in batch). This aligns with patent WO2014128486A1, which emphasizes process intensification for kinase inhibitor intermediates [1] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7